Benzenesulfonic acid, 2-amino-4-[(3-chlorobenzoyl)amino]-, monosodium salt
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Overview
Description
Benzenesulfonic acid, 2-amino-4-[(3-chlorobenzoyl)amino]-, monosodium salt is an organic compound with significant applications in various fields such as chemistry, biology, and industry. This compound is known for its unique chemical structure, which includes a benzenesulfonic acid group, an amino group, and a chlorobenzoyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The process begins with the sulfonation of benzene using concentrated sulfuric acid to form benzenesulfonic acidThe final step involves the acylation of the amino group with 3-chlorobenzoyl chloride to form the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, 2-amino-4-[(3-chlorobenzoyl)amino]-, monosodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and chlorobenzoyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various sulfonic acid derivatives, amines, and substituted benzenesulfonic acid compounds .
Scientific Research Applications
Benzenesulfonic acid, 2-amino-4-[(3-chlorobenzoyl)amino]-, monosodium salt has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the manufacture of detergents, surfactants, and other industrial chemicals
Mechanism of Action
The mechanism of action of benzenesulfonic acid, 2-amino-4-[(3-chlorobenzoyl)amino]-, monosodium salt involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial activity by disrupting bacterial cell wall synthesis or anti-inflammatory effects by inhibiting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-benzenesulfonic acid monosodium salt
- 2-Amino-5-[(4-sulfophenyl)azo]benzenesulfonic acid
- Benzenesulfonic acid, 4-amino-3-nitro-, monosodium salt
Uniqueness
Benzenesulfonic acid, 2-amino-4-[(3-chlorobenzoyl)amino]-, monosodium salt is unique due to the presence of the chlorobenzoyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where other compounds may not be as effective .
Properties
CAS No. |
67969-91-9 |
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Molecular Formula |
C13H10ClN2NaO4S |
Molecular Weight |
348.74 g/mol |
IUPAC Name |
sodium;2-amino-4-[(3-chlorobenzoyl)amino]benzenesulfonate |
InChI |
InChI=1S/C13H11ClN2O4S.Na/c14-9-3-1-2-8(6-9)13(17)16-10-4-5-12(11(15)7-10)21(18,19)20;/h1-7H,15H2,(H,16,17)(H,18,19,20);/q;+1/p-1 |
InChI Key |
SKJAAUJJRIMKDX-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=CC(=C(C=C2)S(=O)(=O)[O-])N.[Na+] |
Origin of Product |
United States |
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